molecular formula C25H31ClFN3O4 B10835398 2-[3-[(4-Chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid

2-[3-[(4-Chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid

Cat. No.: B10835398
M. Wt: 492.0 g/mol
InChI Key: TVQUEBMGNJZEOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID29473428-Compound-60 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .

Industrial Production Methods: Industrial production of PMID29473428-Compound-60 follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: PMID29473428-Compound-60 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

PMID29473428-Compound-60 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study histone deacetylase inhibition and its effects on chemical reactions.

    Biology: Investigated for its role in modulating gene expression and cellular processes.

    Medicine: Explored as a potential therapeutic agent for age-related diseases and cancer.

    Industry: Utilized in the development of new drugs and therapeutic interventions .

Mechanism of Action

The mechanism of action of PMID29473428-Compound-60 involves the inhibition of histone deacetylase 1 and 2. This inhibition leads to changes in gene expression and cellular processes, ultimately resulting in improved age-related phenotypes and potential anticancer effects. The compound targets specific molecular pathways and proteins involved in these processes .

Comparison with Similar Compounds

Uniqueness: PMID29473428-Compound-60 is unique due to its selective inhibition of histone deacetylase 1 and 2, which distinguishes it from other compounds with broader or different targets. Its ability to mimic diverse longevity interventions and improve multiple organ systems makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C25H31ClFN3O4

Molecular Weight

492.0 g/mol

IUPAC Name

2-[3-[(4-chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid

InChI

InChI=1S/C25H31ClFN3O4/c1-16(2)14-30(18-6-4-3-5-7-18)23-11-9-19(34-15-24(31)32)13-22(23)29-25(33)28-21-10-8-17(26)12-20(21)27/h8-13,16,18H,3-7,14-15H2,1-2H3,(H,31,32)(H2,28,29,33)

InChI Key

TVQUEBMGNJZEOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)OCC(=O)O)NC(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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